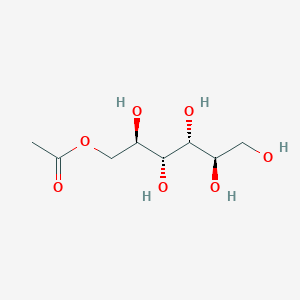
Mannitol 1-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mannitol 1-acetate is a derivative of mannitol, a naturally occurring six-carbon sugar alcohol. Mannitol is widely used in the food and pharmaceutical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . This compound retains many of these beneficial properties while offering unique chemical characteristics that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mannitol 1-acetate can be synthesized through the acetylation of mannitol. The process typically involves the reaction of mannitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 1-position of mannitol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade acetic anhydride and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Mannitol 1-acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert this compound back to mannitol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of mannitol-derived aldehydes or acids.
Reduction: Regeneration of mannitol.
Substitution: Formation of various mannitol derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Mannitol 1-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other derivatives.
Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an osmotic diuretic.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products
Wirkmechanismus
The mechanism of action of mannitol 1-acetate is closely related to its parent compound, mannitol. Mannitol exerts its effects by elevating blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This property is particularly useful in reducing intracranial and intraocular pressure . This compound is believed to retain these osmotic properties while offering additional benefits due to its acetylated structure .
Vergleich Mit ähnlichen Verbindungen
Mannitol: The parent compound, widely used as a sweetener and osmotic diuretic.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Xylitol: A sugar alcohol used as a sweetener with distinct chemical properties.
Uniqueness of Mannitol 1-acetate:
Eigenschaften
CAS-Nummer |
28976-37-6 |
|---|---|
Molekularformel |
C8H16O7 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] acetate |
InChI |
InChI=1S/C8H16O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h5-9,11-14H,2-3H2,1H3/t5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
XEMCIUAYUWMMMF-WCTZXXKLSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
CC(=O)OCC(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


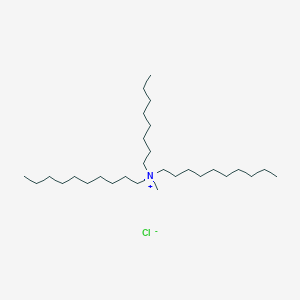
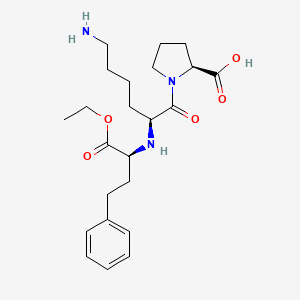
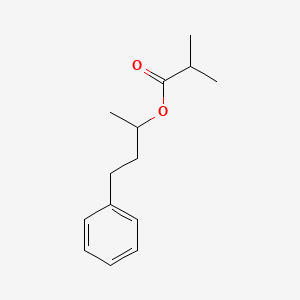
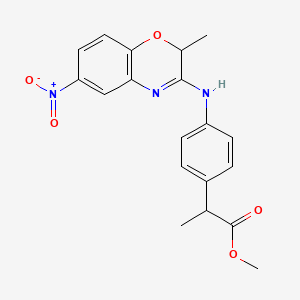
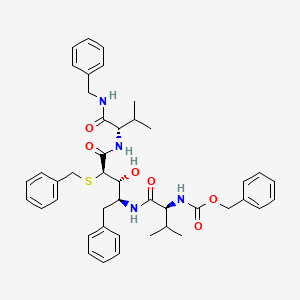
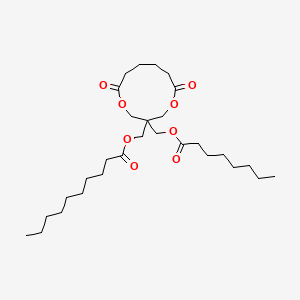
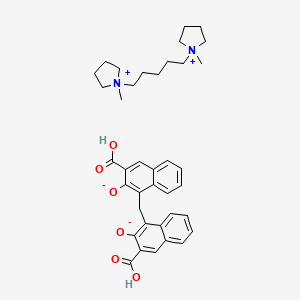
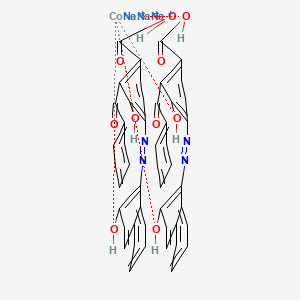
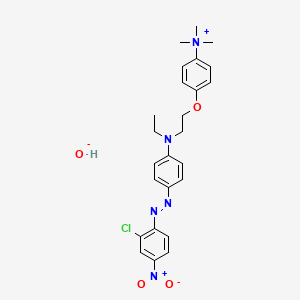
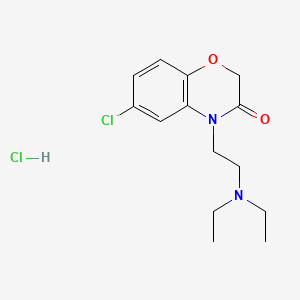
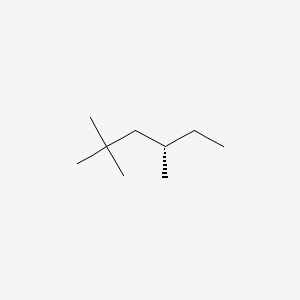
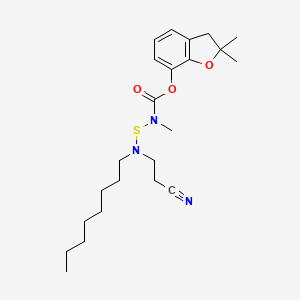
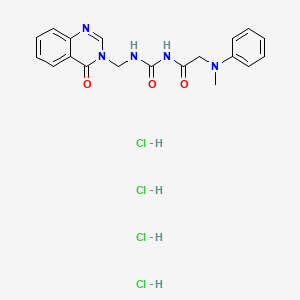
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12700532.png)
